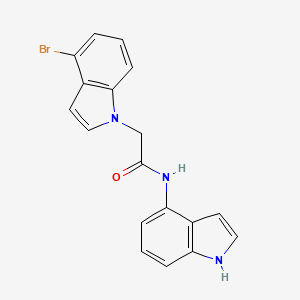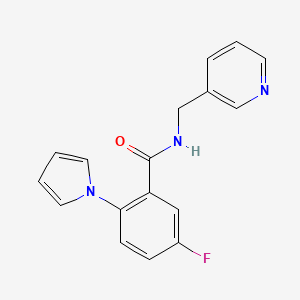
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Brom-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid umfasst in der Regel die folgenden Schritte:
Bromierung: Das Ausgangsmaterial, 1H-Indol, wird mit einem Bromierungsmittel wie N-Bromsuccinimid (NBS) bromiert, um 4-Brom-1H-Indol zu erhalten.
Acylierung: Das bromierte Indol wird dann in Gegenwart einer Base wie Triethylamin mit Chloracetylchlorid umgesetzt, um 2-(4-Brom-1H-indol-1-yl)acetylchlorid zu bilden.
Amidierung: Schließlich wird das Acetylchloridderivat mit 1H-Indol-4-amin umgesetzt, um die Zielverbindung 2-(4-Brom-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen in der Regel großtechnische Synthesen unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu können die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Brom-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Indolringe können unter bestimmten Bedingungen einer Oxidation oder Reduktion unterzogen werden.
Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen teilnehmen, um größere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Indolderivate ergeben.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Brom-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren und so zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien sind erforderlich, um die genauen beteiligten Wege und Mechanismen zu klären.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Indol-1-yl)-N-(1H-indol-4-yl)acetamid: Fehlt das Bromatom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
2-(4-Chlor-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid: Enthält ein Chloratom anstelle von Brom, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
Einzigartigkeit
Das Vorhandensein des Bromatoms in 2-(4-Brom-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamid kann im Vergleich zu ähnlichen Verbindungen eine einzigartige Reaktivität und biologische Aktivität verleihen. Dies kann es zu einer wertvollen Verbindung für bestimmte Anwendungen in Forschung und Industrie machen.
Eigenschaften
Molekularformel |
C18H14BrN3O |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
2-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C18H14BrN3O/c19-14-3-1-6-17-12(14)8-10-22(17)11-18(23)21-16-5-2-4-15-13(16)7-9-20-15/h1-10,20H,11H2,(H,21,23) |
InChI-Schlüssel |
PXLQOQYNTPXJTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159796.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)


![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
